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(1S)-5-iodoindan-1-ol

Cat. No.: B13430237
M. Wt: 260.07 g/mol
InChI Key: QDVLTEJCEOAPCA-VIFPVBQESA-N
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Description

Significance of Chiral Indan-1-ol Derivatives in Organic Synthesis and Medicinal Chemistry

Chiral indan-1-ol derivatives are crucial structural motifs and versatile building blocks in the realms of organic synthesis and medicinal chemistry. acs.orgacs.org Their importance stems from their presence as core components in various biologically active substances and natural products. acs.orgacs.org For instance, they are key intermediates in the synthesis of compounds like anistatin, a sesquiterpene toxin, and dopamine (B1211576) reuptake blockers used in the treatment of cocaine abuse. acs.orgacs.org Furthermore, the chiral indanol core is found in natural products such as tripartin, a demethylase inhibitor. acs.orgacs.org

The utility of chiral indan-1-ols extends to their role as chirons, which are enantiomerically pure compounds used as starting materials in the synthesis of other complex chiral molecules. mdpi.com The stereochemistry of these derivatives is critical, as different enantiomers of a molecule often exhibit distinct biological activities. mdpi.commdpi.com This has driven the development of numerous synthetic methods to obtain indan-1-ol enantiomers with high enantiomeric excess. mdpi.com These methods include asymmetric reduction of prochiral ketones using chiral metal complexes, kinetic resolution using enzymes like lipases, and biocatalytic transformations using plant-based systems. mdpi.comresearchgate.net

In asymmetric synthesis, chiral aminoindanols, which are derivatives of indan-1-ol, serve as valuable substrates for preparing other chiral auxiliaries and ligands. mdpi.commdpi.comresearchgate.net These auxiliaries and ligands are instrumental in controlling the stereochemical outcome of chemical reactions, leading to the desired enantiomer of a product. nih.gov For example, enantiomerically pure cis-1-aminoindan-2-ol and its derivatives have been widely used in various asymmetric syntheses since the early 1990s. nih.gov

The following table provides a summary of key applications of chiral indan-1-ol derivatives:

Application AreaSpecific Example(s)Significance
Medicinal Chemistry Synthesis of Indinavir (Crixivan®), an HIV protease inhibitor. mdpi.comA single stereoisomer of the indanol derivative is therapeutically active. mdpi.com
Synthesis of dopamine reuptake blockers. acs.orgacs.orgTreatment of cocaine addiction. acs.orgmdpi.com
Development of inhibitors of hypoxia-inducible factor 2α (HIF-2α). mdpi.comPotential treatment for renal carcinoma. mdpi.com
Natural Product Synthesis Synthesis of Anistatin. acs.orgacs.orgA naturally occurring sesquiterpene toxin. acs.orgacs.org
Core structure of Tripartin. acs.orgacs.orgA natural demethylase inhibitor. acs.orgacs.org
Asymmetric Synthesis Chiral ligands for catalytic reactions. researchgate.netControl of stereoselectivity in chemical transformations. researchgate.net
Chiral auxiliaries. nih.govGuiding the formation of specific stereoisomers. nih.gov

Overview of the (1S)-5-Iodoindan-1-ol Stereoisomer in Contemporary Chemical Research

This compound is a specific stereoisomer of a halogenated indanol. While broad research often focuses on the indanol scaffold in general, specific isomers like this compound are of interest as building blocks in targeted synthetic applications. The presence of the iodine atom at the 5-position of the indane ring system provides a reactive handle for further functionalization through various coupling reactions, such as Suzuki or Sonogashira couplings. uhmreactiondynamics.org The "(1S)" designation specifies the absolute stereochemistry at the first carbon atom, which bears the hydroxyl group, making it a valuable chiral starting material.

While extensive research on this compound as a standalone compound is not widely documented in the provided search results, its existence as a commercially available building block points to its utility in specialized synthetic endeavors. biomall.in Its structure suggests potential as an intermediate in the synthesis of more complex molecules, where the iodo and hydroxyl functionalities can be selectively manipulated. For example, the hydroxyl group can be oxidized to a ketone, and the iodo group can participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Research Landscape of Halogenated Indanol Compounds

The research landscape of halogenated indanol compounds is diverse, with a focus on their synthesis and application as intermediates in the creation of biologically active molecules. researchgate.netuhmreactiondynamics.orgontosight.ai Halogen atoms, such as bromine, chlorine, and iodine, are often introduced into the indanol structure to modulate the electronic properties of the molecule or to serve as a point of attachment for further chemical modifications. ontosight.aimdpi.com

The synthesis of halo-substituted indanols can be achieved through various methods, including the reduction of the corresponding halo-indanones or through electrophilic halogenation of the indanol ring. The position and type of halogen can significantly influence the reactivity and biological activity of the resulting derivatives. mdpi.com For instance, research has been conducted on 5-halogenated N-indolylsulfonyl-2-fluorophenol derivatives as potential aldose reductase inhibitors, where the halogen substitution on the indole (B1671886) core was explored to enhance inhibitory capacity. mdpi.com

Furthermore, iodo-substituted indanols, such as trans-2-iodoindan-1-ol, have been used as precursors in radical cyclization reactions to stereoselectively introduce vinyl groups. cmu.edu The iodine atom acts as a radical precursor in these transformations. Similarly, iodoindenes, which can be synthesized from iodoindanols, are valuable substrates for Sonogashira and Stille coupling reactions, enabling the synthesis of complex indenyl alkynes and vinylindenes. uhmreactiondynamics.org

The following table summarizes some of the research areas involving halogenated indanols:

Research AreaSpecific ExampleSignificance
Synthesis of Bioactive Molecules Precursors for Na+/H+ exchanger inhibitors. uhmreactiondynamics.orgPotential therapeutic applications. uhmreactiondynamics.org
Intermediates for histone lysine (B10760008) specific demethylase inhibitors. uhmreactiondynamics.orgEpigenetic drug discovery. uhmreactiondynamics.org
Catalysis and Synthesis Silylative kinetic resolution of racemic 1-indanols. acs.orgAccess to enantiomerically pure indanols. acs.org
Radical Chemistry Precursors for atom-transfer radical-cyclization reactions. cmu.eduStereoselective introduction of functional groups. cmu.edu
Cross-Coupling Reactions Substrates for Stille and Sonogashira couplings. uhmreactiondynamics.orgSynthesis of complex molecular architectures. uhmreactiondynamics.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9IO B13430237 (1S)-5-iodoindan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

(1S)-5-iodo-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H9IO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m0/s1

InChI Key

QDVLTEJCEOAPCA-VIFPVBQESA-N

Isomeric SMILES

C1CC2=C([C@H]1O)C=CC(=C2)I

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2)I

Origin of Product

United States

Precursor Applications and Chemical Transformations of the 1s 5 Iodoindan 1 Ol Scaffold

Role as an Intermediate in Complex Organic Synthesis

The strategic placement of functional groups in (1S)-5-iodoindan-1-ol makes it a powerful intermediate. The secondary alcohol at the C1 position, with its defined (S)-stereochemistry, can be used to direct subsequent reactions or can be transformed into other functional groups. Simultaneously, the iodine atom at the C5 position is a prime handle for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through transition-metal-catalyzed cross-coupling.

Generation of Substituted Indenes and Related Aromatic Systems

The this compound scaffold can be readily converted into substituted indene derivatives. A common strategy involves the dehydration of the C1-alcohol to introduce a double bond, forming a 5-iodoindene intermediate. This indene can then undergo further functionalization. The iodine atom on the aromatic ring of these systems is particularly amenable to palladium-catalyzed reactions, allowing for the introduction of a wide array of substituents. For instance, Heck coupling reactions can be employed to append olefinic groups, creating extended conjugated systems. libretexts.orgyoutube.com Similarly, Suzuki and Sonogashira couplings introduce aryl and alkynyl moieties, respectively, thereby generating a diverse library of functionalized indenes from a common haloindene precursor.

Synthesis of Chiral Aminoalcohols and Related Indanol Derivatives

The indanol core is a key structural motif in many chiral auxiliaries and bioactive compounds, including important pharmaceutical agents. cis-1-Amino-2-indanol, for example, is a critical component in ligands for asymmetric catalysis and is a well-known chiral building block. mdpi.com Synthetic strategies often focus on the stereocontrolled introduction of an amino group onto the indanol skeleton.

Starting from a related indanone, stereoselective reduction can yield the corresponding indanol. Subsequent functional group manipulations, such as the conversion of a ketone to an oxime followed by reduction, can furnish aminoindanol derivatives. nih.gov While many syntheses start from indene itself, the use of a pre-functionalized scaffold like this compound allows the iodo-substituent to be carried through the synthetic sequence, making it available for late-stage functionalization to create analogues of biologically active molecules. nih.gov The development of convenient methods using readily available reagents to access a variety of chiral amino alcohols highlights the importance of these structural motifs in asymmetric organic transformations. chimia.ch

Building Block for Structurally Diverse Heterocyclic Compounds

Heterocyclic compounds are foundational to medicinal chemistry and materials science, and the this compound scaffold provides a robust starting point for their construction. mdpi.comnih.gov The dual functionality of the iodo and hydroxyl groups can be leveraged to construct fused ring systems. For instance, the iodine atom can participate in intramolecular palladium-catalyzed reactions, such as the Heck reaction, to form new rings. nih.gov A sequence involving an intermolecular cross-coupling followed by an intramolecular cyclization can lead to complex polycyclic heterocyclic systems. For example, a Sonogashira coupling to introduce an alkyne with a tethered nucleophile can be followed by a cyclization step to construct fused heterocycles. organic-chemistry.org The synthesis of N-, O-, and S-containing heterocycles often relies on such versatile building blocks where cyclization reactions can be triggered at the appropriate stage. nih.gov

Stereoselective Modifications and Functionalizations of the Indanol Core

The inherent chirality of this compound is a key feature that is often exploited in synthesis. The C1 stereocenter can direct the stereochemical outcome of reactions at adjacent positions or on appended functional groups. The development of stereoselective methods to synthesize highly functionalized indanes is an active area of research. nih.govrsc.org For example, the hydroxyl group can be used to direct metal catalysts to a specific face of the molecule, enabling stereocontrolled C-H functionalization or other transformations on the indane core. Furthermore, the hydroxyl group itself can be a point of modification. It can be inverted under Mitsunobu conditions or used as a handle to install other functional groups with retention of stereochemistry, thereby providing access to a wider range of stereochemically pure indanol derivatives.

Utilization in Metal-Catalyzed Coupling Reactions with Haloindanol Derivatives

The carbon-iodine bond at the C5 position of this compound is highly suitable for a variety of metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, for instance, allows for the arylation or vinylation of the indanol core by reacting it with boronic acids or their derivatives in the presence of a palladium catalyst. libretexts.orgorganic-chemistry.orgyonedalabs.com

The Sonogashira coupling enables the introduction of alkyne functionalities, which are valuable for further transformations or as components in materials and pharmaceutical compounds. organic-chemistry.orgwikipedia.orglibretexts.org The Heck reaction provides a means to install alkene groups. libretexts.orgorganic-chemistry.org These reactions are highly modular, allowing for the synthesis of a wide range of 5-substituted indanol derivatives from a single iodinated precursor.

Table 1: Examples of Metal-Catalyzed Coupling Reactions with 5-Iodoindanol Derivatives

Coupling Reaction Catalyst System (Typical) Coupling Partner Product Type
Suzuki-Miyaura libretexts.orgorganic-chemistry.org Pd(PPh₃)₄, Base (e.g., Na₂CO₃) R-B(OH)₂ 5-Aryl/Vinyl-indan-1-ol
Sonogashira organic-chemistry.orgwikipedia.org Pd(PPh₃)₂Cl₂, CuI, Amine Base R-C≡CH 5-Alkynyl-indan-1-ol
Heck libretexts.orgorganic-chemistry.org Pd(OAc)₂, Ligand, Base Alkene 5-Alkenyl-indan-1-ol
Buchwald-Hartwig Pd Catalyst, Ligand, Base R₂NH 5-Amino-indan-1-ol
Stille Pd Catalyst R-Sn(Bu)₃ 5-Aryl/Vinyl-indan-1-ol

Application of Hypervalent Iodine Chemistry in Indanol Derivatization

Hypervalent iodine reagents have become powerful tools in organic synthesis due to their mild reaction conditions, high selectivity, and low toxicity compared to many heavy metal reagents. bohrium.comnih.gov These reagents can be effectively used for the derivatization of the this compound scaffold.

The most common application is the oxidation of the C1-hydroxyl group. Reagents like Dess-Martin periodinane (DMP) or 2-Iodoxybenzoic acid (IBX) can cleanly and efficiently oxidize the secondary alcohol to the corresponding 5-iodo-1-indanone. researchgate.netnih.gov This transformation is crucial for subsequent reactions, such as the introduction of substituents at the C2 position or for the synthesis of other indane derivatives. The oxidation is typically high-yielding and avoids the harsh conditions and toxic byproducts associated with traditional chromium- or manganese-based oxidants. bohrium.comnih.gov Beyond oxidation, other hypervalent iodine reagents can be used for various transformations, such as α-functionalization of the corresponding ketone or for phenolic coupling reactions if the substrate were appropriately modified. organic-chemistry.org

Table 2: Common Hypervalent Iodine Reagents in Alcohol Oxidation

Reagent Name Oxidation State of Iodine Typical Application
DMP Dess-Martin Periodinane I(V) Mild oxidation of primary and secondary alcohols to aldehydes and ketones. researchgate.net
IBX 2-Iodoxybenzoic acid I(V) Oxidation of alcohols; often used in DMSO or as a stabilized formulation. nih.gov
PhI(OAc)₂ (Diacetoxyiodo)benzene I(III) Used in catalytic systems with a radical initiator like TEMPO for alcohol oxidation. nih.gov

Preclinical Research on Iodinated Indanols As Molecular Imaging Probes

Design and Development of Iodinated Indanols for Preclinical Positron Emission Tomography (PET) Imaging

The development of a novel PET radiotracer, such as one based on an iodinated indanol structure, is a comprehensive process that begins with the rational design of the molecule. iaea.org This process involves identifying a biological target and designing a ligand with high affinity and specificity for that target. For a compound like (1S)-5-iodoindan-1-ol, the indanol scaffold would be assessed for its potential to interact with specific enzymes, receptors, or transporters in the body. The introduction of an iodine atom is a critical step, as it allows for the incorporation of a positron-emitting isotope, such as Iodine-124, which is essential for PET imaging. mdpi.comnih.gov

For an iodinated indanol to be used in PET imaging, it must be labeled with a positron-emitting radionuclide. Iodine-124 (¹²⁴I) is a suitable candidate due to its physical properties, including its half-life, which allows for imaging over extended periods. mdpi.comnih.gov The process of incorporating ¹²⁴I into the indanol structure would likely involve electrophilic iodination or isotopic exchange reactions on a non-radioactive iodo-indanol precursor.

Alternatively, Iodine-125 (¹²⁵I) can be used for preclinical research, particularly for autoradiography and in vitro binding assays, as well as for in vivo SPECT (Single Photon Emission Computed Tomography) imaging. criver.com While ¹²⁵I is not a positron emitter and therefore not used for PET, the labeling chemistry is often similar to that of ¹²⁴I. Common methods for radioiodination include using oxidizing agents like Chloramine-T or Iodogen to facilitate the reaction between the iodine isotope and the precursor molecule. mdpi.com The choice of labeling method depends on the chemical nature of the precursor and the desired specific activity of the final radiotracer.

Table 1: Comparison of Iodine-124 and Iodine-125 for Preclinical Imaging

PropertyIodine-124 (¹²⁴I)Iodine-125 (¹²⁵I)
Primary Use PET ImagingSPECT Imaging, Autoradiography, In Vitro Assays
Emission Type Positron (β+)Gamma (γ)
Half-life 4.18 days59.4 days
Primary Energy 511 keV (annihilation photons)35.5 keV

This table provides a general comparison of the two iodine isotopes commonly used in preclinical research.

Once a radiolabeled iodinated indanol is synthesized, its behavior in a living organism must be evaluated. This is typically done in small animal models, such as mice or rats. nih.gov In vivo biodistribution studies involve administering the radiotracer to the animal and then imaging it at various time points using a preclinical PET scanner. criver.com These images reveal where the tracer accumulates in the body and how its distribution changes over time.

Pharmacokinetic analysis complements the imaging data by quantifying the rates of absorption, distribution, metabolism, and excretion of the radiotracer. nih.gov This involves collecting blood and tissue samples at different time points to measure the concentration of the radiotracer and its metabolites. iaea.org Understanding the pharmacokinetics is crucial for determining the optimal time window for imaging and for assessing the potential for off-target accumulation, which could interfere with the interpretation of the images. iaea.org

Methodological Aspects of Preclinical Radiotracer Assessment

The preclinical assessment of a new radiotracer follows a structured process to ensure its suitability for clinical translation. iaea.org This process begins with in vitro studies to confirm the tracer's binding affinity and selectivity for its target. nih.gov Techniques like cell-based assays and autoradiography using tissue sections are employed for this purpose.

Following in vitro characterization, in vivo studies in animal models are conducted. nih.gov These studies aim to demonstrate that the radiotracer can reach its target in a living system and generate a specific signal that can be detected by PET. rug.nl An essential part of this assessment is conducting blocking studies, where a non-radiolabeled version of the compound or another drug that binds to the same target is co-administered with the radiotracer. A significant reduction in the PET signal in the target tissue during a blocking study provides strong evidence of specific binding. nih.gov Furthermore, the stability of the radiotracer in vivo is assessed by analyzing blood and tissue samples to identify any radioactive metabolites that could confound the imaging signal. iaea.org

Structure-Activity Relationships in Preclinical Radiotracer Design

Structure-activity relationship (SAR) studies are fundamental to the iterative process of designing an optimal radiotracer. nih.gov For iodinated indanols, SAR studies would involve synthesizing a series of analogues with systematic modifications to the indanol core, the position of the iodine atom, and other substituents. These modifications can have a significant impact on the compound's binding affinity, selectivity, and pharmacokinetic properties. nih.gov

For example, altering the position of the iodine on the indan ring could influence both its binding to the target and its metabolic stability. Similarly, modifying other parts of the indanol structure could affect its lipophilicity and ability to cross the blood-brain barrier. By comparing the performance of these different analogues in in vitro and in vivo assays, researchers can identify the key structural features that are essential for a successful imaging agent. nih.gov This information guides the further refinement of the lead compound to enhance its imaging characteristics.

Spectroscopic and Computational Analysis of 1s 5 Iodoindan 1 Ol and Analogues

Advanced Spectroscopic Characterization Techniques

Fluorescence spectroscopy, particularly when combined with jet-cooling techniques, is a highly sensitive method for investigating the conformational landscape of chiral molecules such as indanols. By exciting a molecule with a specific wavelength of light and analyzing the emitted fluorescence, researchers can distinguish between different conformational isomers present in a sample. rsc.orgnih.gov This is because each conformer can exhibit a unique electronic spectrum due to differences in its geometry and the local environment of the chromophore.

In the context of chiral indanols, fluorescence-detected circular dichroism (FDCD) can be a powerful tool. This technique measures the differential emission of fluorescent chiral molecules upon excitation with left- and right-circularly polarized light. mdpi.com The resulting spectrum provides information about the stereochemistry and conformation of the molecule in its excited state. For instance, studies on chiral amino alcohols have demonstrated that the introduction of additional hydroxyl groups can enhance intermolecular hydrogen bonding, leading to significant improvements in fluorescence quenching efficiency and enantioselective recognition. nih.gov This principle is applicable to (1S)-5-iodoindan-1-ol, where the hydroxyl group plays a crucial role in conformational preferences.

Laser-induced fluorescence (LIF) and resonance-enhanced multiphoton ionization (REMPI) spectroscopy are other valuable techniques. rsc.org Studies on 1-indanol (B147123) have utilized these methods to record the spectra of its S1 ← S0 electronic transition, allowing for the identification and characterization of its most stable conformers. rsc.org The lifetimes of the excited states of these conformers can also be determined, providing further insight into their photophysical properties. rsc.org

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and probing the nature of chemical bonds within a molecule. nih.gov It is particularly sensitive to hydrogen bonding, making it an invaluable tool for studying the intermolecular and intramolecular interactions in hydroxyl-containing compounds like this compound.

The O-H stretching vibration in alcohols gives rise to a characteristic absorption band in the IR spectrum. nih.gov In the absence of hydrogen bonding, this band is typically sharp. However, the formation of hydrogen bonds, either between molecules (intermolecular) or within the same molecule (intramolecular), causes this band to broaden and shift to lower frequencies (a red shift). nih.gov The magnitude of this shift is indicative of the strength of the hydrogen bond.

Quantum Chemical and Molecular Modeling Investigations

Ab initio quantum chemical calculations, which are based on the fundamental principles of quantum mechanics without relying on empirical parameters, are essential for mapping the conformational landscape of molecules and determining the relative stabilities of different conformers. nih.gov For indanol and its analogues, these calculations can predict the geometries and energies of various possible conformations arising from the puckering of the five-membered ring and the rotation of the hydroxyl group. acs.orgnih.govaip.orgresearchgate.net

Methods such as Møller-Plesset perturbation theory (MP2) and density functional theory (DFT) are commonly employed for these calculations. acs.orgnih.govaip.orgresearchgate.net For example, a comprehensive ab initio calculation using the MP2/cc-pVTZ level of theory for 2-indanol (B118314) revealed the existence of four possible stable conformations. acs.orgnih.gov The calculations can also generate a potential energy surface that describes the energy changes associated with the interconversion between these conformers through ring-puckering and OH group rotation. acs.orgnih.gov The relative energies of the conformers predicted by these calculations provide insights into their populations at a given temperature. acs.orgnih.govaip.orgresearchgate.net

Computational Method Predicted Number of 2-Indanol Conformers Key Finding
MP2/cc-pVTZ4The most stable conformer is stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the π-cloud of the benzene (B151609) ring. acs.orgnih.gov
MP2/6-311++G(d,p)3 experimentally identifiedThe major species identified is a conformer with intramolecular hydrogen bonding to the π-electrons of the aromatic ring. aip.orgresearchgate.net

Computational chemistry provides powerful tools for the detailed investigation of non-covalent interactions that play a critical role in determining molecular structure and function. rsc.org In the case of this compound and its analogues, these interactions include hydrogen bonding and potential cation-aryl interactions.

Theoretical calculations can quantify the strength of intramolecular hydrogen bonds, such as the OH-π interaction observed in indanols. aip.orgresearchgate.netchemrxiv.org For 2-indanol, the hydrogen bond energy for the most stable conformer has been estimated to be approximately 6.5 kJ/mol. aip.orgresearchgate.net This weak hydrogen bonding has a significant effect on the puckering potential of the five-membered ring. aip.orgresearchgate.net Computational models can also predict the vibrational frequencies associated with specific bonds, and the calculated O-H stretching frequencies can further support the existence of hydrogen bonding. aip.org

While not explicitly a cation, the hydrogen atom of the hydroxyl group is partially positively charged and its interaction with the electron-rich aromatic ring can be considered a form of cation-π interaction. Computational methods allow for the visualization and quantification of the electron density distribution in the molecule, providing a deeper understanding of the nature of these interactions. rsc.org

Interaction Type Computational Finding for 2-Indanol Estimated Energy
Intramolecular OH-π Hydrogen BondSignificantly affects the puckering potential of the five-membered ring. aip.orgresearchgate.net~6.5 kJ/mol aip.orgresearchgate.net

The prediction of stereochemical outcomes is a significant challenge in organic synthesis. researchgate.netrijournals.com Computational methods are increasingly being used to predict the stereoselectivity of chemical reactions, thereby guiding the design of synthetic routes to achieve the desired stereoisomer. researchgate.netrijournals.comnih.govrsc.org

For chiral molecules like this compound, theoretical models can be used to calculate the transition state energies for the formation of different stereoisomers. The stereoisomer formed via the lowest energy transition state is predicted to be the major product. This approach can be applied to reactions involving the creation of the stereocenter at the C1 position of the indanol core.

Furthermore, computational studies can help in understanding the role of chiral catalysts or auxiliaries in controlling the stereochemistry of a reaction. researchgate.netrijournals.com By modeling the interactions between the substrate, the reagent, and the catalyst, it is possible to rationalize the observed stereoselectivity and to design more efficient and selective catalysts. The integration of theoretical predictions with experimental results is a powerful strategy for solving complex stereochemical problems in organic synthesis. nih.gov

Medicinal Chemistry Perspective: 1s 5 Iodoindan 1 Ol As a Privileged Scaffold for Research

Scaffold Hop and Bioisosteric Replacement Strategies Involving Indanol Derivatives

Scaffold hopping is a powerful strategy in drug design that involves replacing the core structure of a known active compound with a chemically different scaffold while retaining its biological activity. This approach is often employed to discover novel intellectual property, improve pharmacokinetic properties, or circumvent toxicity issues associated with the original scaffold. Bioisosteric replacement, a related concept, involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological effects.

The indanol scaffold has been recognized as a valuable building block in medicinal chemistry, offering a rigid framework that can be strategically functionalized. While specific examples of scaffold hopping directly from or to (1S)-5-iodoindan-1-ol are not extensively documented in publicly available research, the broader class of indane derivatives serves as a versatile template for such strategies. For instance, the indane core is a key structural feature in various approved drugs and clinical candidates, highlighting its acceptance as a biologically relevant scaffold.

Bioisosteric replacement is a key tactic for optimizing lead compounds. This strategy aims to create new molecules with similar biological properties to the parent compound but with improved physicochemical and pharmacokinetic characteristics. The replacement can be based on similar physical or topological features. For example, a functional group on a lead compound can be replaced with an indanol moiety to explore new chemical space and enhance metabolic stability.

One notable application of a related scaffold is in the development of potent and selective inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. In a structure-based drug design approach, researchers elaborated a core structure to improve its potency and pharmacological properties. This process involved strategically placing functional groups to enhance inhibitory activity while minimizing off-target effects.

Strategy Description Potential Application of Indanol Scaffold
Scaffold HoppingReplacing the core of a known active molecule with a novel scaffold.The rigid indanol framework can be used to replace more flexible or less stable scaffolds in existing drug candidates.
Bioisosteric ReplacementSubstituting a functional group with another that has similar properties.The hydroxyl group of indanol can act as a bioisostere for other hydrogen bond donors, while the aromatic ring can mimic other cyclic systems. The iodine atom in this compound can be a bioisostere for other halogens or lipophilic groups.

Rational Design Principles for Indanol-Based Scaffolds in Biological Exploration

Rational drug design relies on the three-dimensional structure of a biological target to design molecules that will bind to it with high affinity and selectivity. The indanol scaffold, with its well-defined and rigid conformation, is an excellent starting point for such endeavors. The stereochemistry of the hydroxyl group in this compound provides a specific vector for interaction with a target protein, allowing for precise positioning of other functional groups.

The principles of rational design when using indanol-based scaffolds include:

Structure-Based Design: Utilizing the crystal structure of a target protein to design indanol derivatives that fit snugly into the binding pocket. The hydroxyl group can form key hydrogen bonds, while the aromatic ring can engage in pi-stacking or hydrophobic interactions. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity and then designing indanol derivatives that present these features in the correct orientation.

Conformational Constraint: The rigid nature of the indanol scaffold reduces the entropic penalty upon binding to a target, which can lead to higher affinity. This rigidity also helps in understanding the structure-activity relationship (SAR) as it limits the number of possible conformations the molecule can adopt.

A notable example of rational design involving a related scaffold is the development of inhibitors for the farnesoid X receptor (FXR), a target for metabolic diseases. Starting from a known FXR agonist, researchers employed a scaffold hopping strategy to design and synthesize novel compounds with improved activity and metabolic stability. This highlights how a well-designed scaffold can lead to promising drug candidates.

Design Principle Application to Indanol Scaffolds Key Features of this compound
Structure-Based DesignDesigning ligands that complement the shape and chemical environment of a target's active site.The rigid bicyclic system provides a predictable geometry. The hydroxyl and iodo groups offer specific interaction points.
Pharmacophore ModelingCreating molecules that match a 3D arrangement of essential features for biological activity.The indanol core can be decorated with various functional groups to match a pharmacophore model.
Conformational ConstraintReducing the number of conformations a molecule can adopt to improve binding affinity.The fused ring system of indanol provides inherent rigidity.

Strategies for Introducing sp3-Character and Chirality into Chemical Space through Indanols

In recent years, there has been a growing emphasis in medicinal chemistry on moving away from flat, aromatic molecules and towards compounds with a higher fraction of sp3-hybridized carbons. Molecules with greater three-dimensionality are thought to have a higher likelihood of clinical success due to improved selectivity and better physicochemical properties. Chirality, the "handedness" of a molecule, is also a critical factor in drug design, as different enantiomers of a drug can have vastly different biological activities.

The this compound scaffold is an excellent tool for introducing both sp3-character and chirality into drug candidates. The five-membered ring of the indanol core is rich in sp3-hybridized carbons, contributing to a more three-dimensional molecular shape. The stereocenter at the hydroxyl-bearing carbon provides a fixed point of chirality, which is crucial for stereospecific interactions with biological targets.

Strategies for leveraging indanols to enhance sp3-character and chirality include:

Fragment-Based Drug Discovery (FBDD): Using small, sp3-rich fragments like indanol derivatives as starting points for building larger, more complex molecules.

Diversity-Oriented Synthesis (DOS): Synthesizing libraries of diverse and complex molecules based on the indanol scaffold to explore a wider range of chemical space.

Asymmetric Synthesis: Developing stereoselective methods to synthesize specific enantiomers of indanol derivatives, ensuring that only the desired biologically active form is produced.

The importance of chirality is underscored by the fact that biological systems, such as enzymes and receptors, are themselves chiral and will often interact differently with the two enantiomers of a chiral drug. One enantiomer may be therapeutically active, while the other could be inactive or even cause unwanted side effects. Therefore, the ability to introduce a specific stereocenter, as is present in this compound, is a significant advantage in modern drug discovery.

Strategy Description Contribution of this compound
Introduction of sp3-CharacterIncreasing the proportion of non-aromatic, saturated carbons in a molecule.The cyclopentanol portion of the indanol scaffold is sp3-rich, contributing to a three-dimensional shape.
Introduction of ChiralityCreating molecules with a specific three-dimensional arrangement of atoms.The hydroxyl group at the C1 position creates a defined stereocenter, allowing for stereospecific interactions with biological targets.

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